|I opioid receptor agonist 2
Description
Significance of Mu Opioid Receptor Agonists in G Protein-Coupled Receptor Pharmacology
Mu-opioid receptor agonists are central to the study of G protein-coupled receptors, the largest family of cell surface receptors that mediate the majority of cellular responses to external stimuli. nih.gov The mu-opioid receptor, a class A GPCR, is the primary target for the most effective pain-relieving medications. nih.govacs.org Activation of the MOR by an agonist initiates a cascade of intracellular events, primarily through the coupling to inhibitory G proteins (Gαi/o). wikipedia.orgjove.com This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in the desired analgesic effects. wikipedia.orgnih.gov
However, the signaling pathways activated by MOR agonists are not monolithic. Beyond the classical G protein pathway, MORs can also engage β-arrestin proteins. nih.gov The recruitment of β-arrestin is implicated in receptor desensitization, internalization, and the activation of distinct signaling cascades that may contribute to some of the undesirable side effects of opioid therapy. nih.govnih.gov This dual functionality has given rise to the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another. nih.govanesthesiaexperts.com The pursuit of G protein-biased MOR agonists, which would theoretically provide analgesia with reduced side effects, is a major focus in modern pharmacology. nih.govmdpi.com
Conceptualization of Mu Opioid Receptor Agonist 2 as a Contemporary Research Probe
Mu Opioid Receptor Agonist 2, also identified as compound H-3, is an optically pure oxaspiro ring substituted pyrrolopyrazole derivative. medchemexpress.com It is characterized as a MOR agonist and is utilized in research pertaining to pain and related conditions. medchemexpress.com The development of such specific and novel chemical entities is crucial for their role as research probes. These tools allow for the detailed investigation of receptor structure, function, and signaling with a high degree of precision.
The unique chemical structure of Mu Opioid Receptor Agonist 2 distinguishes it from classical opioid alkaloids like morphine and synthetic opioids such as fentanyl. medchemexpress.comresearchgate.net This novelty is valuable for exploring different binding modes within the MOR and understanding how subtle variations in ligand structure can influence functional outcomes, such as biased signaling. frontiersin.orgresearchgate.net Research probes like Mu Opioid Receptor Agonist 2 are instrumental in mapping the complex landscape of GPCR pharmacology, moving beyond traditional agonists to dissect the specific contributions of different signaling pathways.
Foundational Research Trajectories and Unmet Questions in Mu Opioid Receptor Agonist 2 Biology
The primary research trajectory for a novel MOR agonist like Mu Opioid Receptor Agonist 2 involves its comprehensive in vitro and in vivo characterization. frontiersin.org Initial studies typically focus on determining its binding affinity and selectivity for the mu-opioid receptor compared to other opioid receptor subtypes (delta and kappa). nih.gov Functional assays are then employed to ascertain its efficacy as an agonist, measuring its ability to stimulate G protein signaling and, crucially, its propensity to recruit β-arrestin. nih.govresearchgate.net
A key area of investigation is the potential for biased agonism. frontiersin.orgresearchgate.net Researchers are keen to determine if Mu Opioid Receptor Agonist 2 preferentially activates the G protein pathway over the β-arrestin pathway, a characteristic that could translate to a more favorable therapeutic profile. nih.gov Comparative studies with well-characterized biased agonists like oliceridine (B1139222) and PZM21 are essential in this context. anesthesiaexperts.commdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H34N4O |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
6-cyclopropyl-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-amine |
InChI |
InChI=1S/C25H34N4O/c1-4-13-27-23(5-1)24(12-16-30-25(18-24)9-2-3-10-25)11-15-26-20-17-22(19-6-7-19)29-21(20)8-14-28-29/h1,4-5,8,13-14,19-20,22,26H,2-3,6-7,9-12,15-18H2/t20?,22?,24-/m1/s1 |
InChI Key |
XTEAIYDSUHOQIW-LLAFXHEGSA-N |
Isomeric SMILES |
C1CCC2(C1)C[C@](CCO2)(CCNC3CC(N4C3=CC=N4)C5CC5)C6=CC=CC=N6 |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)(CCNC3CC(N4C3=CC=N4)C5CC5)C6=CC=CC=N6 |
Origin of Product |
United States |
Molecular and Structural Elucidation of Mu Opioid Receptor Agonist 2 Interaction
The µ-opioid receptor, a member of the Class A G protein-coupled receptor (GPCR) family, is the primary target for a wide range of opioids, including TRV130. nih.govresearchgate.net The concept of "ligand bias" describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another. nih.gov TRV130 was developed as a G protein-biased µOR agonist, aiming to harness the analgesic effects mediated by G protein pathways while minimizing the adverse effects associated with the β-arrestin pathway. nih.govnih.govnih.gov Understanding the molecular underpinnings of this biased agonism requires a detailed look at the receptor's structure and its dynamic interaction with the ligand.
Mu Opioid Receptor Architecture and Orthosteric Ligand Binding
The fundamental architecture of the µ-opioid receptor conforms to the canonical GPCR structure, featuring seven transmembrane (TM) helices connected by alternating intracellular and extracellular loops. researchgate.netresearchgate.netyoutube.com This helical bundle forms a deep, water-filled binding pocket that is accessible from the extracellular space, where orthosteric ligands like TRV130 bind. researchgate.net The intracellular face of the receptor, particularly the intracellular loops (ICLs) and the C-terminal tail, is responsible for engaging with intracellular signaling partners such as G proteins and β-arrestins. researchgate.netnih.gov
The intracellular loops, especially ICL2 and ICL3, play a crucial role in the receptor's function. nih.govnih.gov Molecular dynamics simulations have shown that ICL2 can switch between coiled and helical states, while ICL3 is more conformationally flexible. nih.gov These loops, along with a short, membrane-parallel intracellular helix known as helix 8, form the primary interface for G protein coupling. researchgate.netnih.govnih.gov The specificity of this interaction is a key determinant of the downstream signaling cascade.
Identification and Characterization of Key Amino Acid Residues in Ligand-Receptor Interfacial Contacts
The binding of opioid agonists to the µOR is mediated by specific interactions with key amino acid residues within the orthosteric pocket. Site-directed mutagenesis and structural studies have identified several highly conserved residues crucial for ligand recognition and receptor activation. frontiersin.org A pivotal interaction for many opioid agonists is with Asp1473.32 (superscript refers to the Ballesteros-Weinstein numbering scheme for GPCRs) in TM3, which often forms a salt bridge with the protonated amine group of the ligand. nih.gov
Other critical residues that form the ligand-receptor interface include:
TM3: An asparagine at position 3.36 (Asn150 in rat µOR) has been shown to modulate the affinity of agonists. nih.gov
TM6: A tryptophan at position 6.48 (W295) and a histidine at 6.52 (H297/H299) are vital for the binding and activity of various opioids. nih.govacs.orgyoutube.com
TM7: A tyrosine at position 7.43 (Tyr326) is also involved in interacting with a broad spectrum of opioid ligands. nih.govyoutube.com
For G protein-biased agonists like TRV130, studies have revealed a preferential interaction with the TM3 side of the binding pocket, whereas classical, unbiased agonists like morphine and fentanyl engage residues on both the TM3 and TM6/7 sides of the pocket. ebi.ac.uk Molecular dynamics simulations of TRV130 binding suggest a stable pose within the orthosteric site, providing a structural hypothesis for its biased signaling. nih.gov
| Residue (Human/Mouse) | Location | Role in Ligand Interaction | Citation |
|---|---|---|---|
| Asp1473.32 | TM3 | Forms a key salt bridge with the protonated amine of many agonists. | nih.govacs.org |
| Tyr1483.33 | TM3 | Interacts with various opioid ligands. | acs.org |
| Trp2956.48 | TM6 | Crucial for binding of agonists like fentanyl; part of the TM6/7 interface. | acs.orgebi.ac.uk |
| His2996.52 | TM6 | Important for binding and receptor activation. | acs.orgyoutube.com |
| Tyr3267.43 | TM7 | Interacts with a wide range of opioid agonists and antagonists. | nih.govyoutube.com |
Conformational Landscapes of Mu Opioid Receptor Upon Agonist Binding
The binding of an agonist to the µOR is not a simple lock-and-key event but rather an induced-fit process that triggers a cascade of conformational changes, shifting the receptor from an inactive to an active state. youtube.com A hallmark of µOR activation is a significant outward movement of the intracellular end of TM6, which opens up a cavity on the cytoplasmic side to accommodate the G protein. youtube.com
Solution-state NMR studies have shown that for full G protein engagement, conformational changes in both TM5 and TM6 are necessary, and these are stabilized by the concurrent binding of both the agonist and a G protein or a mimetic nanobody. nih.govnih.gov Interestingly, in the presence of an agonist alone, more significant spectral changes are observed in ICL1 and helix 8, suggesting these regions may initiate the interaction with the G protein before the larger rearrangement of TM5 and TM6. nih.govnih.gov
Specifically for TRV130, NMR studies have revealed that its binding causes the µOR to exist in an equilibrium between closed and open conformations. frontiersin.org Notably, the open conformation induced by TRV130 features a larger intracellular cavity compared to the one induced by morphine, which may be a structural correlate of its biased signaling. frontiersin.org
Advanced Structural Biology Approaches
High-resolution structural techniques have provided unprecedented snapshots of the µOR in different functional states, offering a framework to understand the molecular details of ligand binding and receptor activation.
X-ray Crystallography of Mu Opioid Receptor in Agonist-Bound States
The first crystal structure of the µ-opioid receptor was determined bound to an antagonist. pdbj.org A significant breakthrough came with the 2.1 Å resolution crystal structure of the murine µOR in an active state, achieved by co-crystallizing it with the potent agonist BU72 and a G protein-mimetic camelid antibody fragment (nanobody). vub.ac.be
This structure revealed that the conformational changes in the binding pocket upon agonist binding were subtle. vub.ac.be It highlighted a common rearrangement in the packing of three conserved amino acids in the receptor's core that is conformationally linked to the ligand-binding pocket. vub.ac.be Furthermore, the structure identified an extensive polar network that connects the ligand-binding pocket to the cytoplasmic domains, which appears to be a conserved mechanism for signal propagation across different GPCRs. vub.ac.be
Cryo-Electron Microscopy Studies of Mu Opioid Receptor Complexes
Cryo-electron microscopy (cryo-EM) has revolutionized the study of GPCR-G protein complexes, allowing for the visualization of these dynamic assemblies. ucsf.edu Several cryo-EM structures of the human µOR in complex with its cognate G protein (Gαi) and various agonists—including the peptide DAMGO, morphine, and fentanyl—have been solved. nih.govebi.ac.uknih.gov
These structures provide crucial insights into how different agonists stabilize distinct active-state conformations. ebi.ac.uk A key finding from these studies is the differential engagement of the ligand pocket. ebi.ac.uk Structures of the µOR bound to biased agonists, including TRV130, reveal that these ligands preferentially interact with the TM3 side of the binding pocket. ebi.ac.uk In contrast, unbiased agonists like morphine and fentanyl form more extensive interactions, contacting both the TM3 and TM6/7 regions. ebi.ac.uk This differential binding mode is thought to be a primary structural determinant of G protein bias, providing a rational basis for the design of next-generation analgesics. ebi.ac.uk
| Structure | Ligand | Method | Resolution | Key Findings | Citation |
|---|---|---|---|---|---|
| Mouse µOR | Morphinan (B1239233) Antagonist | X-ray Crystallography | 2.8 Å | Revealed a large, solvent-exposed binding pocket. | pdbj.org |
| Mouse µOR-Nb39 | BU72 (Agonist) | X-ray Crystallography | 2.1 Å | Showed subtle binding pocket changes and a conserved activation core. | vub.ac.be |
| Human µOR-Gi | DAMGO (Peptide Agonist) | Cryo-EM | 3.5 Å | Detailed interactions of a peptide agonist and G-protein coupling interface. | nih.govnih.gov |
| Human µOR-Gi | Morphine / Fentanyl | Cryo-EM | N/A | Unbiased agonists interact with both TM3 and TM6/7 regions. | ebi.ac.uk |
| Human µOR-Gi | TRV130 / PZM21 | Cryo-EM | N/A | Biased agonists show preferential interaction with the TM3 side of the pocket. | ebi.ac.uk |
Computational and Theoretical Modeling of Mu Opioid Receptor Agonist 2 Interactions
Computational and theoretical modeling have become indispensable tools for dissecting the intricate interactions between agonists and the μ-opioid receptor (MOR). These in silico approaches provide atomic-level insights that complement experimental data, guiding the rational design of novel therapeutic agents. By simulating the molecular environment of the receptor, researchers can predict how compounds like Agonist 2 bind, the conformational changes they induce, and the structural basis for their pharmacological profile.
Molecular Docking Simulations for Ligand-Receptor Poses
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor's binding site. For the μ-opioid receptor, docking simulations have been instrumental in elucidating the key interactions that govern agonist binding. These simulations place the agonist molecule into the three-dimensional structure of the MOR binding pocket and calculate a score based on the predicted binding affinity.
Docking studies of various morphinan agonists reveal a conserved binding mode. acs.org The protonated nitrogen atom of the agonist typically forms a crucial charge-enhanced hydrogen bond with the highly conserved aspartic acid residue, D147, in transmembrane helix 3 (TM3). acs.orgacs.org This interaction is considered a cornerstone of morphinan binding and is supported by site-directed mutagenesis studies that show its critical role. acs.org
Furthermore, the phenolic hydroxyl group found on many agonists participates in a water-mediated hydrogen bond network with a histidine residue, H297, in TM6. acs.orgacs.orgnih.gov The aromatic portion of the agonist scaffold is generally nestled within a hydrophobic pocket formed by residues such as M151 (TM3), V236 (TM5), I296 (TM6), and V300 (TM6). acs.orgacs.org The specific orientation of the ligand within this pocket can significantly influence its interaction profile and subsequent receptor activation. acs.orgnih.gov For instance, docking analyses of different N-methylmorphinan-6-ones have shown that subtle changes in the ligand's structure can alter its orientation, leading to different hydrophobic interactions and pharmacological outcomes. acs.org
| Interacting MOR Residue | Transmembrane Helix (TM) | Type of Interaction | Role in Binding |
|---|---|---|---|
| D147 | TM3 | Charge-Enhanced Hydrogen Bond | Primary anchor point for the protonated amine of the agonist. acs.orgacs.org |
| H297 | TM6 | Water-Mediated Hydrogen Bond | Interacts with the agonist's phenolic hydroxyl group via bridging water molecules. acs.orgnih.gov |
| Y326 | TM7 | Hydrogen Bond / π-π Stacking | Can form a hydrogen bond with the agonist's amine group and π-π stacking interactions. acs.orgnih.gov |
| M151 | TM3 | Hydrophobic | Contributes to the hydrophobic pocket embedding the agonist's aromatic ring. acs.orgacs.org |
| V236 | TM5 | Hydrophobic | Forms part of the hydrophobic binding cavity. acs.orgacs.org |
| W293 | TM6 | Hydrophobic/Aromatic | Stabilizes the active-state rotamer through interaction with the agonist. nih.gov |
| V300 | TM6 | Hydrophobic | Contributes to the hydrophobic pocket. acs.orgacs.org |
Microsecond-Scale Molecular Dynamics Simulations of Ligand-Bound Receptor
While molecular docking provides a static snapshot of the ligand-receptor complex, microsecond-scale molecular dynamics (MD) simulations offer a dynamic view, revealing the complex conformational dance that occurs upon agonist binding and leads to receptor activation. These computationally intensive simulations, which can model systems for up to several microseconds mdpi.comnih.gov and even into the millisecond range stanford.edu, track the movements of every atom in the ligand, receptor, and surrounding solvent environment over time.
MD simulations of the MOR bound to agonists like DAMGO and BU72 have provided profound insights. nih.govnih.gov They confirm the stability of key interactions predicted by docking, such as the salt bridge between the agonist's amine and D147. acs.orgnih.gov More importantly, they reveal that the binding pocket is not rigid. For example, upon binding, the agonist can stabilize specific rotameric states of key residues like W293 in TM6, which is linked to the global conformational changes associated with receptor activation. nih.gov Simulations also show that upon removal of the agonist, residues in the binding pocket tend to relax back toward their inactive positions, highlighting the ligand's role in maintaining the active conformation. nih.gov
These simulations have also been crucial in understanding biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). mdpi.comnih.gov By running extensive MD simulations of the MOR bound to different agonists (such as PZM21, morphine, and fentanyl), researchers can identify subtle differences in the interaction patterns and receptor conformations they stabilize. mdpi.comnih.gov For example, simulations suggest that interactions with specific residues, including a water-mediated interaction with H297 and π-π stacking with Y326, may influence the signaling bias of a ligand. acs.org These dynamic models provide a structural basis for how different agonists can steer the receptor towards distinct functional outcomes. acs.org
| Dynamic Event / Observation | Description | Significance |
|---|---|---|
| Interaction Stability | Confirms the persistence of key interactions like the D147 salt bridge over the simulation time. acs.orgnih.gov | Validates static docking models and confirms the importance of anchor residues. |
| Receptor Conformational Changes | Observes subtle to significant movements in transmembrane helices, particularly TM6, upon agonist binding. nih.gov | Elucidates the allosteric communication between the ligand binding pocket and the intracellular G-protein coupling domain. |
| Role of Water Molecules | Reveals the dynamic nature of water-mediated hydrogen bond networks, such as the one connecting the agonist to H297. nih.gov | Highlights that solvent plays an active role in mediating and stabilizing ligand-receptor interactions. |
| Biased Signaling Pathways | Different agonists stabilize distinct receptor conformations and interaction fingerprints, correlating with G-protein or β-arrestin pathway preference. acs.orgmdpi.comnih.gov | Provides a structural hypothesis for how ligands can achieve functional selectivity, guiding the design of safer analgesics. |
| Residue Rotamer Stabilization | Shows that agonists stabilize specific side-chain orientations (rotamers) of key residues like W293, which is linked to the active state. nih.gov | Details the atomic-level mechanism by which a ligand can "lock" the receptor into an active conformation. |
De Novo Design and Virtual Screening Methodologies for Novel Agonist 2 Scaffolds
The structural and dynamic insights gained from docking and MD simulations fuel the discovery of entirely new chemical structures, or scaffolds, for MOR agonists. De novo design and virtual screening are powerful computational strategies that leverage this knowledge to identify promising new drug candidates from vast chemical libraries. nih.govrsc.org
Virtual screening involves computationally docking millions or even billions of commercially available or virtual compounds into the MOR binding site. kcl.ac.ukmdpi.com This process acts as a filter, rapidly identifying molecules that are predicted to bind favorably to the receptor. kcl.ac.uk For example, the G-protein-biased agonist PZM21 was discovered through a virtual screen of over 3 million molecules against a computational model of the MOR. mdpi.comnih.govmdpi.com This structure-based approach allows for the exploration of immense chemical diversity far beyond what is feasible with traditional high-throughput screening.
De novo design, on the other hand, is an even more creative approach where algorithms build novel molecules atom-by-atom or fragment-by-fragment directly within the receptor's binding site. nih.gov These methods, increasingly powered by artificial intelligence and generative deep-learning frameworks, can propose entirely novel chemical scaffolds that are optimized for interaction with the MOR. nih.gov The process often starts by defining a pharmacophore—a 3D arrangement of essential features (e.g., a protonated amine, a hydroxyl group, a hydrophobic region) required for binding. The algorithm then generates molecules that fit this pharmacophore and the steric and electronic constraints of the binding pocket. These methodologies, including scaffold hopping, aim to discover ligands with novel chemical structures compared to existing ones, potentially leading to improved pharmacological properties. nih.govkcl.ac.uk
| Methodology | Process | Key Advantage | Example Application |
|---|---|---|---|
| Virtual Screening | Docking of large chemical libraries (106-109 compounds) against the MOR structure and ranking them based on predicted binding affinity. mdpi.com | Rapidly filters vast chemical space to find novel hits from existing compound collections. kcl.ac.uk | Identification of the biased agonist PZM21 from a library of 3 million compounds. mdpi.commdpi.com |
| Pharmacophore-Based Screening | Uses a 3D model of essential ligand features to search databases for molecules matching the required spatial arrangement. nih.gov | Efficiently identifies diverse molecules that possess the key features for receptor interaction. | Filtering small molecules to identify potential biased MOR agonists. nih.gov |
| Scaffold Hopping | A computational technique to identify molecules with different core structures (scaffolds) but similar 3D shapes and properties to a known active ligand. nih.govkcl.ac.uk | Discovers compounds with novel intellectual property and potentially different side-effect profiles. rsc.org | Generating virtual fentanyl-like structures to explore new chemical space. kcl.ac.uk |
| De Novo Design (AI-driven) | Generative algorithms build novel molecules directly within the binding site based on learned chemical rules and receptor interactions. nih.gov | Creates entirely new chemical entities not present in any database, optimized for the target. nih.gov | Design of novel κ-opioid receptor antagonists, a methodology applicable to the MOR. nih.gov |
Intracellular Signal Transduction Mechanisms Elicited by Mu Opioid Receptor Agonist 2
G Protein-Dependent Signaling Cascades
Activation of the MOR by an agonist triggers its coupling to inhibitory heterotrimeric G proteins of the Gαi/o family, leading to a series of downstream effects that generally result in neuronal inhibition. nih.govnih.govpnas.orgfrontiersin.orgpsu.edufrontiersin.orgfrontiersin.org
The mu-opioid receptor is a classic seven-transmembrane G protein-coupled receptor (GPCR). nih.govnih.govfrontiersin.org In its inactive state, the receptor is associated with a heterotrimeric G protein complex consisting of Gα, Gβ, and Gγ subunits, with the Gαi/o subunit being bound to guanosine (B1672433) diphosphate (B83284) (GDP). frontiersin.orgnih.gov The binding of an agonist induces a conformational change in the receptor, which acts as a guanine (B1146940) nucleotide exchange factor (GEF). nih.gov This promotes the release of GDP from the Gαi/o subunit and the binding of guanosine triphosphate (GTP). nih.govfrontiersin.orgnih.gov
The GTP-bound Gαi/o subunit then dissociates from both the receptor and the Gβγ dimer. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net These two components, the Gαi/o-GTP monomer and the Gβγ complex, are the primary effectors of the G protein signaling cascade, free to interact with and modulate the activity of various intracellular targets. nih.govnih.govresearchgate.net The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP to GDP, leading to the reassociation of the Gα and Gβγ subunits and their recoupling to the receptor. nih.gov This process can be accelerated by Regulator of G protein Signaling (RGS) proteins. nih.govfrontiersin.org
Table 1: Key Proteins in Gαi/o-Mediated Signaling by Mu-Opioid Receptor Agonist 2
| Protein/Component | Role in Signaling Pathway |
|---|---|
| Mu-Opioid Receptor (MOR) | Binds agonist, undergoes conformational change, and activates the Gi/o protein. nih.gov |
| Heterotrimeric Gi/o Protein | Transduces the signal from the activated receptor to intracellular effectors. nih.govpnas.org |
| Gαi/o Subunit | When bound to GTP, it dissociates and inhibits adenylyl cyclase. researchgate.netresearchgate.net |
| Gβγ Subunit Complex | Dissociates and directly activates GIRK channels and inhibits voltage-gated calcium channels. frontiersin.orgresearchgate.netnih.gov |
| Adenylyl Cyclase (AC) | Enzyme inhibited by Gαi/o-GTP, leading to decreased cAMP production. frontiersin.orgpnas.org |
| GIRK Channels | Activated by the Gβγ subunit, causing potassium efflux and neuronal hyperpolarization. frontiersin.orgnih.gov |
| Voltage-Gated Ca2+ Channels | Inhibited by the Gβγ subunit, reducing neurotransmitter release. nih.govfrontiersin.org |
| RGS Proteins | Accelerate GTP hydrolysis on the Gα subunit, terminating the signal. nih.govfrontiersin.org |
One of the canonical signaling pathways for activated MORs involves the inhibition of adenylyl cyclase (AC). frontiersin.orgnih.gov The dissociated, active Gαi/o-GTP subunit directly interacts with and inhibits the activity of this enzyme. frontiersin.orgresearchgate.netresearchgate.net The primary function of adenylyl cyclase is to catalyze the conversion of ATP into the second messenger cyclic AMP (cAMP). frontiersin.orgresearchgate.netnih.gov
Consequently, MOR activation leads to a rapid decrease in intracellular cAMP levels. frontiersin.orgnih.gov This reduction in cAMP subsequently decreases the activity of cAMP-dependent protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets to regulate neuronal function. frontiersin.org Research indicates that specific isoforms of adenylyl cyclase, such as AC5, are critical mediators of mu-opioid receptor signaling in certain brain regions like the striatum. pnas.org Studies using agonists in cell lines have demonstrated significant inhibition of forskolin- or prostaglandin (B15479496) E1-stimulated cAMP accumulation. nih.gov
The dissociated Gβγ subunit complex plays a crucial role in modulating ion channel activity. nih.govnih.gov It directly binds to G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. frontiersin.orgnih.govnih.govnih.gov This binding event activates the channel, causing an increase in potassium ion (K+) efflux, which drives the neuronal membrane potential towards the equilibrium potential for potassium. nih.govyoutube.comyoutube.com
This outward flow of positive charge results in a hyperpolarization of the postsynaptic neuron's membrane. nih.govnih.govyoutube.com The hyperpolarized state increases the threshold required to trigger an action potential, thus exerting a powerful inhibitory effect on neuronal excitability. nih.gov The activation of GIRK channels is a fundamental mechanism by which MOR agonists suppress neuronal activity. frontiersin.orgnih.gov
In addition to activating potassium channels, the Gβγ subunit also inhibits presynaptic voltage-gated calcium channels (VGCCs). frontiersin.orgresearchgate.netnih.govfrontiersin.orgyoutube.com The primary targets for this inhibition are N-type (Cav2.2) calcium channels, although P/Q-type and R-type (Cav2.3) channels can also be affected. frontiersin.orgnih.govfrontiersin.orgnih.gov
This inhibition curtails the influx of calcium ions (Ca2+) into the presynaptic terminal that normally occurs upon the arrival of an action potential. youtube.comyoutube.comyoutube.com Because this calcium influx is the critical trigger for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, its reduction leads to decreased release of excitatory neurotransmitters like glutamate (B1630785) and substance P into the synaptic cleft. nih.govyoutube.comyoutube.com This presynaptic inhibition effectively dampens the transmission of pain signals between neurons. The modulation of N-type channels is typically voltage-dependent, whereas R-type channel inhibition can be voltage-independent. nih.govnih.gov
The signaling cascades initiated by MOR activation are not uniformly distributed within the cell but are organized with precise spatial and temporal control. nih.gov The subcellular location of the receptor can dictate the specific signaling outcomes. nih.gov Research has shown that different agonists can induce distinct spatiotemporal signaling profiles, which are governed by unique protein interaction networks. nih.gov
For example, the agonist morphine has been observed to confine the MOR to specific membrane domains through interactions with desmosomal proteins, leading to a sustained, localized activation of cytosolic signaling molecules like ERK. nih.gov In contrast, the agonist DAMGO allows for receptor diffusion, resulting in a more transient activation of nuclear ERK. nih.gov The development of optogenetic tools, such as light-sensitive opioid receptors (opto-MOR), further underscores the importance of this regulation, as it allows for precise, user-defined control of Gi signaling in specific brain circuits and at specific times. nih.gov
β-Arrestin-Mediated Signaling Pathways
Beyond the classical G protein pathway, agonist binding to the MOR can also initiate a distinct signaling cascade mediated by β-arrestin proteins. nih.govfrontiersin.organesthesiaexperts.com Following agonist binding, the MOR is often phosphorylated on serine and threonine residues in its intracellular loops and C-terminal tail by G protein-coupled receptor kinases (GRKs). nih.govpsu.edunih.govnih.gov
This phosphorylation event creates a high-affinity binding site for β-arrestin-1 and β-arrestin-2. nih.gov The binding of β-arrestin to the receptor has two major consequences. First, it sterically blocks the receptor from further coupling to G proteins, a process known as desensitization, which terminates the G protein-mediated signal. nih.gov Second, β-arrestin acts as a scaffold protein, recruiting a host of other signaling molecules to initiate a "second wave" of G protein-independent signaling. researchgate.netiasp-pain.org This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as the ERK pathway. nih.govresearchgate.netdrgpcr.com Furthermore, β-arrestin recruitment is a key step in the process of receptor internalization via clathrin-coated pits, which removes the receptor from the cell surface. researchgate.netdrgpcr.comresearchgate.net
Crucially, different agonists can exhibit "biased agonism," meaning they preferentially activate either the G protein or the β-arrestin pathway. anesthesiaexperts.comnih.goviasp-pain.orgyoutube.com For instance, DAMGO is known to be a robust recruiter of β-arrestin, leading to significant receptor internalization, whereas morphine is considered a poor β-arrestin recruiter. nih.govnih.gov
Table 2: Comparison of Signaling Effects of Prototypical Mu-Opioid Receptor Agonists
| Agonist | G Protein Activation | Adenylyl Cyclase Inhibition | GIRK Channel Activation | β-Arrestin Recruitment | Receptor Internalization |
|---|---|---|---|---|---|
| Morphine | Full/Partial Agonist nih.gov | Strong nih.gov | Yes nih.gov | Weak nih.govnih.gov | Low nih.govnih.gov |
| DAMGO | Full Agonist nih.gov | Strong pnas.org | Strong nih.govnih.gov | Strong nih.govnih.gov | High nih.govnih.gov |
| Fentanyl | Full Agonist psu.edu | Strong | Yes nih.gov | Moderate/Strong | Moderate/High psu.edu |
| Herkinorin | Full Agonist youtube.com | Yes | Yes | Very Weak/None nih.govyoutube.com | Low nih.gov |
Recruitment of β-Arrestin 2 to the Activated Receptor
The recruitment of β-arrestin 2 to the MOR is a critical step that mediates receptor desensitization, internalization, and the initiation of certain signaling cascades, which have been linked to some of the adverse effects of opioids. nih.govoup.com Traditional agonists like morphine and the endogenous peptide DAMGO effectively promote the recruitment of β-arrestin 2. nih.govpnas.org In contrast, a G protein-biased agonist, exemplified here by "Mu Opioid Receptor Agonist 2" (with Oliceridine (B1139222) as a practical example), is characterized by its significantly reduced ability to recruit β-arrestin 2. nih.govdrugbank.comresearchgate.net
Molecular dynamics simulations reveal that for non-biased agonists, β-arrestin 2 binds to the phosphorylated MOR by forming strong interactions with intracellular loop 2 (ICL2) and the cytoplasmic portions of transmembrane helices (TM) 3 and 6. nih.goviasp-pain.org Strikingly, the G protein (Gi) also forms strong bonds with these same regions, suggesting a competitive binding landscape. nih.govpnas.orgiasp-pain.org G protein-biased agonists like Oliceridine, however, induce a distinct receptor conformation. Oliceridine tends to bind more towards the extracellular portions of TM2 and TM3, which causes a repositioning of TM6 in the cytoplasmic region. nih.goviasp-pain.org This altered conformation hinders the ability of β-arrestin 2 to form its critical polar anchor points, thereby dramatically reducing its binding affinity for the receptor. nih.govpnas.orgiasp-pain.org
Role of G Protein-Coupled Receptor Kinases (GRKs) in Receptor Phosphorylation and β-Arrestin Recruitment
The recruitment of β-arrestin is contingent upon the phosphorylation of the MOR's intracellular domains, a process primarily mediated by G protein-coupled receptor kinases (GRKs). nih.govnih.gov Different agonists induce distinct patterns of receptor phosphorylation, creating a "phosphorylation barcode" that is decoded by downstream effectors like β-arrestins. nih.gov
Agonists are distinguished by how strongly they promote the recruitment of GRKs to the receptor. nih.gov High-efficacy agonists such as DAMGO and fentanyl induce robust, multi-site phosphorylation of the MOR's C-terminal tail, a process that specifically requires GRK2 and GRK3. d-nb.infofrontiersin.org This extensive phosphorylation creates a high-affinity binding site for β-arrestin, leading to its recruitment and subsequent receptor internalization. nih.govd-nb.info
In contrast, agonists like morphine are poor inducers of MOR phosphorylation and, consequently, weak recruiters of β-arrestin. nih.govpnas.org However, if GRK2 levels are experimentally increased, morphine can gain the ability to promote receptor phosphorylation and β-arrestin translocation. nih.govpnas.org This highlights that the specific GRK expression levels within a cell are a critical determinant of an agonist's signaling outcome. nih.gov G protein-biased agonists, by their nature, are thought to induce a receptor conformation that is a poor substrate for GRKs, thus limiting the phosphorylation necessary for strong β-arrestin 2 binding. nih.gov The N-terminal domain of GRK2/3 has been identified as a key sensor that discriminates between agonist-induced receptor conformations, playing a crucial role in this process of functional selectivity. nih.gov
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, p38 MAPK)
Activation of the MOR can also trigger mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. nih.gov This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms.
Studies have shown that MOR agonists like DAMGO can stimulate a rapid and transient activation of ERK1/2. nih.govnih.gov This activation can be part of a feedback loop, as the MAPK cascade itself may trigger events leading to the phosphorylation and desensitization of the MOR. nih.gov Interestingly, morphine can also trigger MAPK activation without inducing significant receptor internalization, indicating that internalization is not a prerequisite for this signaling pathway. nih.gov The signaling pathways leading to ERK activation are complex and can differ between agonists. For example, in astrocytes, DAMGO-induced ERK activation involves calmodulin and protein kinase C epsilon (PKCε), whereas kappa-opioid agonists utilize a different pathway involving PI3K and PKCζ. nih.gov The role of β-arrestin in MAPK activation is multifaceted; while it can scaffold signaling components to initiate MAPK cascades, G protein-biased agonists that weakly recruit β-arrestin can still activate ERK, suggesting a primary G protein-mediated mechanism.
Functional Selectivity and Biased Agonism of Mu Opioid Receptor Agonist 2
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. nih.gov For "Mu Opioid Receptor Agonist 2," this manifests as a bias towards G protein signaling and away from β-arrestin 2 recruitment. nih.govuthscsa.edu
Quantitative Methodologies for Ligand Bias Factor Determination
Quantifying the degree of bias is essential for drug development. Several methodologies have been developed to determine a ligand's bias factor. These methods require measuring agonist activity in at least two different signaling assays (e.g., a G protein activation assay and a β-arrestin recruitment assay) across a range of concentrations. nih.govnih.gov
One common approach is the Black and Leff operational model . nih.govnih.govbasicmedicalkey.com This model analyzes entire concentration-response curves to derive two key parameters for each agonist in each pathway: affinity (KA) and efficacy (τ). nih.govroyalsocietypublishing.org The ratio of these two, expressed as log(τ/KA), provides a measure of the agonist's operational efficacy. nih.govresearchgate.net By comparing the Δlog(τ/KA) of a test ligand to a reference ligand across two pathways, a bias factor can be calculated that is theoretically independent of the specific cellular system used. nih.gov
Other methods include:
Equiactive Comparison: This method compares the concentrations of two ligands required to produce the same level of response in two different assays. nih.gov
Equimolar Comparison: This involves plotting the response in one pathway against the response in another pathway at the same ligand concentrations. nih.gov
Bias Plots: These are qualitative graphical representations where the trajectory of a test ligand is compared to that of a reference ligand. nih.gov
These quantitative tools allow for the systematic comparison and ranking of compounds based on their signaling bias. nih.govresearchgate.net
Table 1: Example Data for Bias Calculation This interactive table shows hypothetical data for a reference agonist (DAMGO) and a biased agonist ("Agonist 2") in two different assays. The EC50 represents the concentration at which half the maximal response is achieved, and Emax is the maximum response. A higher EC50 for β-arrestin recruitment relative to G-protein activation, coupled with a lower Emax, is characteristic of a G-protein biased agonist.
| Agonist | Assay | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |
| DAMGO | G-Protein Activation | 5 | 100 |
| DAMGO | β-Arrestin 2 Recruitment | 10 | 100 |
| Agonist 2 | G-Protein Activation | 8 | 95 |
| Agonist 2 | β-Arrestin 2 Recruitment | 250 | 20 |
Molecular Mechanisms Underlying Differential G Protein vs. β-Arrestin Pathway Activation
The molecular basis for biased agonism lies in the ability of different ligands to stabilize distinct conformations of the receptor. nih.goviasp-pain.org As previously discussed, the binding pose of a biased agonist like Oliceridine ("Agonist 2") is subtly different from that of a balanced agonist like morphine or DAMGO. nih.govpnas.org
Key findings from molecular dynamics simulations and structural studies indicate:
Differential Binding Pockets: Biased agonists may engage with residues in the orthosteric binding pocket differently than balanced agonists. Oliceridine's stronger interaction with TM2 and TM3 repositions TM6, disrupting the β-arrestin binding interface without compromising the G protein coupling site. nih.goviasp-pain.org
Receptor Conformational Dynamics: A ligand does not simply switch a receptor "on" but rather selects from an ensemble of possible active conformations. G protein-biased agonists preferentially stabilize a receptor conformation that is competent for G protein coupling but is a poor substrate for the GRK-mediated phosphorylation required for high-affinity β-arrestin binding. nih.govnih.gov
Competitive Binding: The G protein and β-arrestin share overlapping binding sites on the receptor's intracellular face, particularly involving ICL2 and TM6. nih.govpnas.org A conformation that favors G protein binding may sterically or allosterically hinder β-arrestin binding, and vice versa.
Design Principles for Biased Mu Opioid Receptor Agonist 2 Analogs
The growing understanding of the structural basis of biased agonism has informed rational drug design principles aimed at creating new, safer opioid analgesics. nih.govacs.orgfigshare.com
Key strategies include:
Structure-Based Drug Design: Utilizing the high-resolution crystal and cryo-EM structures of the MOR in complex with various ligands (including biased agonists like PZM21 and Oliceridine), computational methods like molecular docking and virtual screening can be employed. nih.govacs.orgacs.org These approaches aim to identify novel scaffolds that fit into the binding pocket in a way that promotes a G protein-biased conformation. acs.orgyoutube.com
Targeting Specific Sub-pockets: Evidence suggests that targeting an extended pocket formed by TM2, TM3, and extracellular loop 1 (ECL1) can promote G protein-biased signaling. acs.org
Scaffold Hopping and Analogue Derivatization: Starting from known biased agonists (e.g., from natural products like mitragynine (B136389) or synthetic compounds like Oliceridine), medicinal chemists can create analogues to explore the structure-activity relationship (SAR) for bias. nih.govrsc.org This involves modifying functional groups to fine-tune interactions with key receptor residues and steer signaling away from the β-arrestin pathway. chemrxiv.orgchemrxiv.org For example, modifying the C-terminus of certain peptide agonists has been shown to reduce β-arrestin recruitment while maintaining G protein potency. rsc.orgchemrxiv.org
The ultimate goal is to develop ligands that are partial agonists at the β-arrestin pathway while retaining high efficacy for G protein activation, thereby achieving a wider therapeutic window. acs.org
Cellular and Subcellular Regulation of Mu Opioid Receptor Agonist 2 Action
Receptor Desensitization Processes
Receptor desensitization is a critical negative feedback mechanism that protects cells from overstimulation. For the mu-opioid receptor, this process is initiated upon agonist binding and involves a series of molecular events that lead to the uncoupling of the receptor from its intracellular signaling partners.
Role of Receptor Phosphorylation State
Phosphorylation of the mu-opioid receptor is a key molecular switch that governs its desensitization. nih.govnih.gov This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and, in some contexts, protein kinase C (PKC). nih.govnih.govnih.gov Following agonist binding, GRKs are recruited to the activated receptor, where they phosphorylate specific serine and threonine residues on the receptor's intracellular C-terminal tail. nih.gov
Research using phosphosite-specific antibodies has provided detailed insights into this process. It has been shown that different agonists can promote distinct patterns of MOR phosphorylation. nih.gov For example, the full agonist DAMGO stimulates the phosphorylation of both threonine 370 (Thr370) and serine 375 (Ser375). nih.gov In contrast, morphine only promotes the phosphorylation of Ser375, failing to stimulate phosphorylation at Thr370. nih.gov This differential phosphorylation pattern is intimately linked to the agonist's ability to induce receptor internalization, with the phosphorylation of both sites by DAMGO correlating with its strong internalization profile. nih.gov
Serine 375 appears to be the primary site for agonist-dependent phosphorylation, occurring at a faster rate than Thr370 phosphorylation in the presence of DAMGO. nih.gov Interestingly, Serine 363 (Ser363) can be constitutively phosphorylated in the absence of an agonist. nih.gov Furthermore, PKC activation can lead to the phosphorylation of Thr370, but not Ser375, indicating a pathway for heterologous desensitization. nih.gov The removal of the agonist is a critical prerequisite for the dephosphorylation of Thr370 and Ser375, a process that can occur at or near the plasma membrane and is independent of receptor endocytosis. nih.gov
Receptor Internalization and Intracellular Trafficking
Following desensitization, many G protein-coupled receptors, including the MOR, are removed from the cell surface via endocytosis. This process not only serves to terminate signaling from the plasma membrane but also initiates a complex journey for the receptor within the cell, determining its ultimate fate: degradation or recycling back to the cell surface.
Clathrin-Mediated Endocytosis Mechanisms
The primary pathway for the internalization of the mu-opioid receptor is clathrin-mediated endocytosis (CME). nih.govnih.govmolbiolcell.org This well-established mechanism involves the recruitment of receptors into specialized regions of the plasma membrane called clathrin-coated pits. molbiolcell.orgnih.gov Upon agonist binding, particularly by potent agonists like DAMGO, MORs are targeted to these pits. nih.gov The process is facilitated by the binding of β-arrestins to the phosphorylated receptor, which act as adaptor proteins linking the receptor to the clathrin machinery. nih.gov
The pits then invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles, carrying the receptor into the cell's interior. nih.gov While it was once debated whether different types of cargo are segregated into specialized pits, evidence suggests that ligand-activated MORs can be internalized in the same vesicles as constitutively recycling proteins like the transferrin receptor (TfR). molbiolcell.org The presence of an activated MOR can, however, extend the maturation time of the clathrin-coated structure. molbiolcell.org Inhibitors of clathrin-mediated endocytosis, such as Pitstop2, have been shown to block the internalization of opioid receptors. nih.gov
Rab-Dependent Vesicular Sorting Pathways (e.g., Rab4, Rab5, Rab11)
Once internalized into early endosomes, the fate of the mu-opioid receptor is determined by a sophisticated sorting system orchestrated by small GTPases of the Rab family. These proteins act as molecular switches that direct vesicular traffic within the cell.
The recycling of MORs back to the plasma membrane is dependent on Rab4 and Rab11. nih.gov Rab4 is typically associated with rapid recycling from early endosomes, while Rab11 governs trafficking through a slower recycling pathway via recycling endosomes. nih.gov Studies on the related kappa opioid receptor (KOR) have shown that different agonists can direct the receptor to distinct endosomal compartments. For instance, Dynorphin A tends to sort KOR to Rab7-positive late endosomes, which are destined for degradation, whereas Dynorphin B preferentially sorts the receptor to Rab11-positive recycling endosomes. nih.gov This suggests that ligand-specific conformations can influence interactions with trafficking machinery, thereby dictating the post-endocytic fate of the receptor. nih.gov
Receptor Recycling Dynamics and Functional Recovery
The recycling of mu-opioid receptors from intracellular compartments back to the cell surface is a dynamic and regulated process essential for the resensitization of cellular responsiveness to agonists. nih.govnih.gov The rate of MOR recycling can be acutely modulated by the continued presence of an agonist. nih.govnih.gov In fact, agonist stimulation has been shown to increase the rate of MOR recycling, a process that requires G protein signaling and subsequent activation of Protein Kinase C (PKC). nih.gov
This regulatory feedback loop involves the phosphorylation of the receptor itself. nih.gov Specifically, phosphorylation of serine 363 on the C-terminal tail of the MOR is both necessary and sufficient for the agonist-mediated increase in recycling. nih.gov This mechanism effectively increases the number of available surface receptors during acute agonist exposure, which may serve to counteract the development of tolerance. nih.gov The recovery of receptor function, or resensitization, is tightly linked to this recycling process. nih.gov Following agonist-induced desensitization and internalization, the return of functional receptors to the plasma membrane restores the cell's ability to respond to subsequent agonist challenges. nih.gov
Table 2: Key Proteins in MOR Trafficking and Their Functions
| Protein/Family | Role in MOR Trafficking | Key Findings | Citations |
|---|---|---|---|
| G protein-coupled receptor kinases (GRKs) | Receptor Phosphorylation | Mediate agonist-induced phosphorylation of the MOR C-terminal tail, initiating desensitization. | nih.gov |
| β-Arrestins | Adaptor Proteins | Bind to phosphorylated MORs, uncoupling them from G proteins and targeting them for clathrin-mediated endocytosis. | nih.gov |
| Clathrin | Endocytosis | Forms the coat of the vesicles that internalize MORs from the plasma membrane. | nih.govmolbiolcell.org |
| Rab4 GTPase | Vesicular Sorting | Involved in the rapid recycling of MORs from early endosomes back to the cell surface. | nih.gov |
| Rab11 GTPase | Vesicular Sorting | Mediates the slower recycling of MORs through recycling endosomes. | nih.gov |
| Protein Kinase C (PKC) | Regulation of Recycling | Activation of PKC increases the rate of MOR recycling. | nih.govnih.gov |
Compound and Protein Glossary
| Name | Type |
| DAMGO ([D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin) | Mu-Opioid Receptor Agonist |
| Morphine | Mu-Opioid Receptor Agonist |
| [Met]5enkephalin | Mu-Opioid Receptor Agonist |
| Oxycodone | Mu-Opioid Receptor Agonist |
| Etorphine | Mu-Opioid Receptor Agonist |
| Fentanyl | Mu-Opioid Receptor Agonist |
| Dynorphin A | Opioid Peptide Agonist |
| Dynorphin B | Opioid Peptide Agonist |
| Pitstop2 | Clathrin-Mediated Endocytosis Inhibitor |
| G protein-coupled receptor kinases (GRKs) | Protein Kinase Family |
| Protein Kinase C (PKC) | Protein Kinase Family |
| β-Arrestins | Protein Family |
| Clathrin | Protein |
| Rab4 | GTPase |
| Rab5 | GTPase |
| Rab7 | GTPase |
| Rab11 | GTPase |
| Transferrin Receptor (TfR) | Protein |
| Kappa Opioid Receptor (KOR) | Receptor |
Plasma Membrane Organization and Receptor Dynamics
The spatial and temporal organization of MORs on the cell surface is a critical determinant of their functional outcomes. Agonist-induced conformational changes in the receptor not only initiate intracellular signaling cascades but also alter the receptor's interaction with its membrane environment. These dynamic rearrangements can influence the magnitude and duration of signaling, as well as the engagement of regulatory proteins.
The binding of an agonist to the mu-opioid receptor can induce significant changes in the receptor's movement within the plasma membrane. These alterations in lateral mobility and diffusion are not uniform across all agonists and reflect the unique conformational states stabilized by each ligand. Studies utilizing advanced microscopy techniques such as fluorescence recovery after photobleaching (FRAP) have provided detailed insights into these ligand-specific effects.
Research conducted on HEK293 cells stably expressing a functional yellow fluorescent protein (YFP)-tagged mu-opioid receptor (MOR-YFP) has revealed that different agonists have distinct effects on receptor mobility. researchgate.netnih.gov For instance, the full agonist DAMGO has been shown to increase the lateral mobility of the receptor. researchgate.netnih.gov In contrast, the endogenous peptide Endomorphin-2 has been observed to decrease the lateral mobility of MOR-YFP. researchgate.netnih.gov The prototypical agonist, morphine, also tends to increase receptor mobility, although to a lesser extent than DAMGO. researchgate.netnih.gov
These agonist-specific changes in receptor diffusion are dependent on several factors, including the integrity of membrane cholesterol and the coupling of the receptor to G proteins and β-arrestins. researchgate.netnih.govnih.gov The effect of Endomorphin-2 on reducing MOR movement is diminished by treatment with pertussis toxin, indicating a dependence on G protein coupling. nih.gov Furthermore, the knockdown of β-arrestins has been shown to increase the basal lateral mobility of the MOR and reduce the ability of Endomorphin-2 to slow down the receptor's diffusion kinetics. nih.gov This suggests a complex interplay between the agonist-bound receptor, its associated signaling proteins, and the membrane environment in dictating its dynamic behavior.
| Agonist | Effect on Lateral Mobility | Key Findings | Citations |
|---|---|---|---|
| Endomorphin-2 | Decreased | The decrease in mobility is dependent on G protein coupling and is modulated by β-arrestins. | researchgate.netnih.govnih.gov |
| DAMGO | Increased | The increase in mobility is influenced by membrane cholesterol content and G protein coupling. | researchgate.netnih.gov |
| Morphine | Slightly Increased | The effect on mobility is strongly enhanced by cholesterol depletion. | researchgate.netnih.gov |
In addition to altering lateral mobility, agonist binding can promote the clustering of mu-opioid receptors and their localization into specific plasma membrane microdomains, such as cholesterol-rich lipid rafts. This spatial reorganization is a crucial step in the regulation of receptor signaling and trafficking, including desensitization and internalization.
The differential effects of agonists on receptor mobility are closely linked to their ability to influence receptor localization within these microdomains. For example, the ability of Endomorphin-2 to decrease MOR mobility is significantly impacted by the depletion of membrane cholesterol, suggesting that its effects are dependent on the integrity of these specialized membrane regions. nih.gov This indicates that Endomorphin-2 may promote the confinement of the receptor within certain microdomains that restrict its movement.
While direct visualization of Endomorphin-2-induced receptor clustering is a subject of ongoing research, the process is generally understood to be a prerequisite for receptor internalization via clathrin-coated pits. Studies with other MOR agonists have shown that upon prolonged stimulation, receptors cluster and are targeted for endocytosis. nih.gov Given that Endomorphin-2 is a potent inducer of receptor internalization, it is highly probable that it also promotes the clustering of MORs into endocytic domains. nih.govnih.gov The interaction with β-arrestins, which is robustly promoted by Endomorphin-2, is a key driver of this process, as β-arrestins act as adaptors that link the receptor to the clathrin machinery. nih.gov
The localization of MORs within specific microdomains can also influence their signaling efficacy. The observation that cholesterol depletion enhances the efficacy of some agonists while reducing that of others, including Endomorphin-2, underscores the importance of membrane organization in shaping the functional response to different ligands. nih.gov
| Agonist | Influence on Clustering/Microdomain Localization | Associated Cellular Processes | Citations |
|---|---|---|---|
| Endomorphin-2 | Promotes localization in cholesterol-dependent microdomains, likely leading to receptor clustering. | Receptor internalization, β-arrestin recruitment, desensitization. | nih.govnih.govnih.gov |
| DAMGO | Induces receptor clustering and translocation within the plasma membrane. | Receptor internalization via clathrin-coated pits. | nih.gov |
| Morphine | Causes a more restricted distribution within the plasma membrane, with less pronounced clustering and internalization compared to DAMGO. | Sustained cytosolic signaling, limited receptor internalization. | nih.gov |
Structure Activity Relationship Sar Studies of Mu Opioid Receptor Agonist 2 Analogs
Rational Design and Synthesis of Mu Opioid Receptor Agonist 2 Derivatives
The rational design of EM-2 analogs aims to enhance their therapeutic properties, such as stability, bioavailability, and functional selectivity, by systematically modifying their amino acid sequence (Tyr-Pro-Phe-Phe-NH2). nih.govnih.gov Key strategies involve substitutions at positions 1, 2, and 3 of the peptide chain.
A common modification is the substitution of the N-terminal tyrosine (Tyr¹) with 2',6'-dimethyltyrosine (Dmt). frontiersin.org The introduction of the two methyl groups on the aromatic ring of Dmt is intended to enhance lipophilicity, potentially improving the peptide's ability to cross biological membranes, and to provide additional interactions with the receptor's binding pocket. frontiersin.org
Modifications at the second position, proline (Pro²), have been explored to introduce conformational constraints and improve metabolic stability. nih.govnih.gov The native proline residue can be replaced with constrained amino acids such as (S)-azetidine-2-carboxylic acid (Aze), 3,4-didehydro-(S)-proline (Δ³Pro), and various alicyclic β-amino acids. nih.govnih.gov For instance, the introduction of Δ³Pro creates a more planar and less flexible ring structure compared to proline. nih.gov The synthesis of these analogs is typically achieved through solid-phase peptide synthesis techniques. nih.gov
The phenylalanine residue at the third position (Phe³) is another critical site for modification. Alkylated and fluorinated phenylalanine derivatives have been incorporated to probe the steric and electronic requirements of the receptor's binding pocket. nih.govnih.gov For example, analogs with 4-fluorophenylalanine (4-F-Phe), 2,4-difluorophenylalanine (2,4-F-Phe), or 4-trifluoromethylphenylalanine (4-CF₃-Phe) have been synthesized to explore the impact of fluorination on receptor interaction. nih.gov
Furthermore, the design of G protein-biased μOR agonists has been a major focus, with compounds like PZM21 and Oliceridine (B1139222) (TRV130) serving as templates. nih.govresearchgate.net The synthesis of analogs of these non-peptide scaffolds involves multi-step chemical syntheses to modify specific moieties, such as the thiophene (B33073) ring in PZM21, to enhance G protein signaling while minimizing β-arrestin recruitment. nih.govcancer.gov
Elucidation of Structural Determinants for Receptor Affinity and Efficacy
SAR studies have revealed key structural features that govern the affinity and efficacy of EM-2 analogs at the μOR.
Position 1 Modifications: The substitution of Tyr¹ with Dmt generally leads to a significant increase in μOR affinity and potency. nih.govfrontiersin.org This enhancement is attributed to the additional hydrophobic interactions of the dimethyl groups with the receptor binding site. frontiersin.org However, in some contexts, this substitution can also decrease efficacy (Emax). nih.gov
Position 2 Modifications: The nature of the amino acid at position 2 profoundly influences receptor affinity. Constrained cyclic amino acids appear to be favorable. For example, analogs containing Aze at this position exhibit high affinity and bioactivity. nih.gov In contrast, the introduction of a more rigid, acyclic residue like didehydro-alanine (ΔAla) results in only modest affinity and bioactivity, suggesting that a cyclic structure at this position is crucial for efficient receptor interaction. nih.gov Modifications with alicyclic β-amino acids have shown varied results depending on their stereochemistry, with some analogs retaining high μOR affinity. nih.gov
Position 3 Modifications: Modifications at the Phe³ position have a significant impact on receptor affinity and selectivity. The introduction of alkyl groups on the phenyl ring of Phe³ can modulate both μ and δ-opioid receptor affinities. nih.gov For instance, dimethylation at the 3',5' positions of the phenyl ring resulted in a significant drop in μOR affinity compared to other dimethylated analogs. nih.gov Fluorination of the Phe³ residue also influences receptor binding. While most fluorinated analogs retain high MOP affinity, the introduction of a 4-CF₃-Phe group at this position can shift the selectivity towards the kappa-opioid receptor (KOP). nih.gov
The following table summarizes the receptor binding affinities of selected EM-2 analogs with modifications at different positions.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Mu Opioid Receptor Agonist 2 Analogs
| Compound/Analog | Modification(s) | μOR Affinity (Ki, nM) | δOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) |
|---|---|---|---|---|
| Endomorphin-2 (EM-2) | - | 0.69 | 150 | >10000 |
| [Dmt¹]EM-2 | Tyr¹ → Dmt | 0.069 | 99.8 | >10000 |
| [Aze²]EM-2 | Pro² → Aze | High | - | - |
| [ΔAla²]EM-2 | Pro² → ΔAla | Modest | - | - |
| [4-F-Phe³]EM-2 | Phe³ → 4-F-Phe | Subnanomolar | Weak | High |
| [4-CF₃-Phe³]EM-2 | Phe³ → 4-CF₃-Phe | - | - | Selective |
| PZM21 | Non-peptide | 1.615 (EC₅₀) | - | - |
| Compound 6a (PZM21 analog) | Thiophene modification | 10.82 (EC₅₀) | - | - |
Data sourced from multiple studies. nih.govnih.govnih.govnih.govechelon-inc.com Note: '-' indicates data not available.
Correlation of Chemical Modifications with Functional Selectivity Profiles
A pivotal aspect of modern opioid research is the development of "biased agonists" that preferentially activate G protein signaling pathways over the β-arrestin pathway, which is associated with many of the adverse effects of opioids. nih.govnih.gov SAR studies have been instrumental in identifying the chemical modifications that confer such functional selectivity.
Modifications at positions 1, 2, and 3 of EM-2 have been shown to induce a bias towards G protein activation. nih.gov Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to quantify the ability of analogs to promote the interaction of the μOR with either G proteins or β-arrestin 2. nih.gov Studies have shown that nearly half of a series of thirteen EM-2 analogs with modifications at these positions exhibited a strong bias towards G protein signaling. nih.gov Notably, some of these compounds were almost inactive in recruiting β-arrestin 2. nih.gov
The introduction of Dmt at position 1, in combination with modifications at positions 2 or 3, has been a successful strategy in generating G protein-biased agonists. nih.gov For instance, analogs with Dmt at position 1 and (R)-Nip or (R)-β³-Ala at position 2 showed high potency and a strong bias towards G protein activation. nih.gov
In the realm of non-peptide agonists, the structure of PZM21 was rationally evolved to create analogs with more pronounced G protein bias. cancer.gov Modifications to the thiophene moiety of PZM21 analogs were shown to preserve μOR agonist activity while reducing β-arrestin recruitment. nih.gov One such analog, FH210, demonstrated extremely low potency and efficacy for arrestin recruitment. cancer.gov
The table below presents the functional activity and bias of selected μOR agonists.
Table 2: Functional Selectivity of Selected Mu Opioid Receptor Agonists
| Compound | G Protein Activation (EC₅₀, nM) | β-Arrestin Recruitment (EC₅₀, nM) | Bias Factor (towards G protein) |
|---|---|---|---|
| DAMGO | - | - | Reference |
| Endomorphin-2 | Lower than DAMGO | Higher than predicted | Arrestin-biased |
| Oliceridine (TRV130) | Potent | Limited | G protein-biased |
| PZM21 | 1.615 | Diminished | G protein-biased |
| FH210 (PZM21 analog) | Potent | Extremely low | Highly G protein-biased |
Data sourced from multiple studies. nih.govnih.govcancer.govnih.govnih.gov Note: '-' indicates specific values were not provided in the source.
Strategic Development of Mu Opioid Receptor Agonist 2 Analogs with Tailored Receptor Interactions
The strategic development of EM-2 analogs aims to create ligands with precisely tailored receptor interactions to achieve desired pharmacological profiles, such as mixed agonism/antagonism at different opioid receptors or enhanced central nervous system penetration.
One strategy involves creating bifunctional ligands that act as μOR agonists and delta-opioid receptor (δOR) antagonists. nih.gov This approach is based on the hypothesis that blocking δOR activity can mitigate some of the undesirable side effects of μOR activation. nih.gov The substitution of Phe³ in [Dmt¹]EM-2 with certain alkylated Phe derivatives has successfully yielded compounds with mixed μ-agonist/δ-antagonist profiles. nih.gov For example, the analog with 2',4',6'-trimethyl-L-phenylalanine at position 3 exhibited potent μ-agonism and δ-antagonism. nih.gov
Another approach focuses on developing dual μ/δ-agonists. nih.gov Interestingly, a subtle change in the alkylation pattern at the Phe³ position can switch the pharmacological profile from a μ-agonist/δ-antagonist to a dual μ/δ-agonist. nih.gov
The design of chimeric peptides represents another innovative strategy. nih.gov By linking pharmacophores for different G-protein coupled receptors, it is possible to create single molecules with dual functionality, such as δ/μ opioid receptor agonism and cholecystokinin (B1591339) (CCK) receptor antagonism. nih.gov
Furthermore, modifications are designed to improve the pharmacokinetic properties of these peptides. For instance, increasing lipophilicity through modifications like the introduction of Dmt or fluorinated amino acids can enhance the ability of these analogs to cross the blood-brain barrier. frontiersin.orgnih.gov
Ultimately, the goal of these strategic developments is to fine-tune the interaction of the ligand with the receptor at a molecular level, influencing not only its binding affinity and efficacy but also the specific downstream signaling pathways it activates, leading to safer and more effective therapeutic agents.
Receptor Oligomerization and Allosteric Modulation in Mu Opioid Receptor Agonist 2 Research
Mu Opioid Receptor Homodimerization and Heterodimerization
Opioid receptors, like many G protein-coupled receptors (GPCRs), can exist and function as monomers, but also physically associate to form dimers or larger oligomeric complexes. These associations can occur between identical receptor subtypes (homodimerization) or different receptor subtypes (heterodimerization). The formation of these complexes can lead to unique pharmacological and functional properties distinct from the individual receptor protomers. escholarship.orgfrontiersin.org
The heteromerization of mu and delta opioid receptors (M/DOR) has been a significant focus of research due to the co-expression of these receptors in regions of the central nervous system involved in pain processing. escholarship.orgmdpi.com The formation of M/DOR heteromers is a complex process influenced by the cellular environment and the presence of ligands. researchgate.net
Evidence for the existence of M/DOR heteromers has been established through a variety of experimental techniques, including co-immunoprecipitation, fluorescence and bioluminescence resonance energy transfer (FRET and BRET), and the development of heteromer-selective antibodies. escholarship.orgnih.gov Computational modeling and crystal structure analysis have also provided insights into the potential transmembrane domains involved in the formation of these receptor complexes. nih.gov Studies using transgenic mice expressing fluorescently tagged MOR and DOR have allowed for the visualization of these heteromers in native neurons, confirming their presence at the neuronal surface under basal conditions. biorxiv.org
Chronic exposure to MOR agonists, such as morphine, has been shown to increase the abundance of M/DOR heteromers in the brain and spinal cord. escholarship.orgnih.gov This upregulation suggests a role for these heteromers in the development of opioid tolerance and dependence. nih.gov
The formation of M/DOR heteromers profoundly impacts the signaling and trafficking of the constituent receptors, leading to a unique functional entity. nih.gov One of the key consequences is the alteration of G protein-mediated and β-arrestin-mediated signaling pathways. nih.gov
Activation of MOR alone typically leads to G protein-mediated signaling, which is responsible for the analgesic effects of opioids. nih.gov However, in the context of a M/DOR heteromer, agonist binding can lead to a switch in signaling, promoting the recruitment of β-arrestin. nih.gov The β-arrestin pathway is implicated in receptor desensitization, internalization, and some of the adverse side effects of opioids, including tolerance. nih.gov
The functional consequences of M/DOR heteromerization are summarized in the table below:
| Functional Consequence | Description | References |
| Altered Ligand Binding and Efficacy | The delta opioid receptor can exert an antagonistic allosteric influence on the mu opioid receptor within the heteromer, affecting ligand binding and G protein coupling. | frontiersin.org |
| Signaling Pathway Switching | Agonist activation of the M/DOR heteromer can shift the signaling from a G protein-dominant pathway to a β-arrestin-mediated pathway. | nih.gov |
| Modulation of ERK1/2 Phosphorylation | The kinetics of Met-enkephalin-induced ERK1/2 phosphorylation, a downstream signaling event, are altered by M/DOR heteromerization. | biorxiv.org |
| Ligand-Specific Co-internalization | Certain opioid agonists can induce the co-internalization and co-recycling of both MOR and DOR, affecting receptor availability at the cell surface. | biorxiv.org |
| Role in Opioid Tolerance | Increased formation of M/DOR heteromers following chronic morphine treatment is associated with the development of analgesic tolerance. | escholarship.orgnih.gov |
| Modulation of Rewarding Effects | Targeting M/DOR heteromers may block the rewarding effects of morphine, suggesting a role in addiction pathways. | oup.com |
Disruption of the M/DOR heteromer, for instance, through the use of a TAT-fused peptide targeting the transmembrane domain of MOR, has been shown to enhance morphine-mediated antinociception and prevent the development of tolerance. nih.gov This highlights the therapeutic potential of selectively targeting these receptor complexes.
Positive and Negative Allosteric Modulation of Mu Opioid Receptor
Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist binds. pnas.org This interaction can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric agonist. pnas.org Unlike direct agonists or antagonists, allosteric modulators often have no intrinsic activity on their own, offering a more nuanced approach to receptor modulation. nih.gov
The search for allosteric modulators of the MOR has been driven by the desire to develop safer analgesics with fewer side effects than traditional opioids. nih.gov High-throughput screening campaigns have led to the identification of the first positive allosteric modulators (PAMs) for the MOR. nih.gov
One such identified μ-PAM is BMS-986122. pnas.orgpnas.org In vitro studies have shown that BMS-986122 can enhance the ability of the endogenous opioid peptide Met-enkephalin to stimulate G protein activity in mouse brain homogenates and potentiate G protein activation to a greater extent than β-arrestin recruitment in cell lines expressing human MORs. nih.govpnas.org
Negative allosteric modulators (NAMs) of the MOR are also being investigated as potential tools to prevent opioid overdose. biorxiv.org Researchers have discovered NAMs that can block the activity of orthosteric agonists and enhance the binding affinity of the opioid antagonist naloxone. biorxiv.orgstanford.edu
The following table summarizes key discovered allosteric modulators of the mu-opioid receptor:
| Compound | Type of Modulator | Key Findings | References |
| BMS-986122 | Positive Allosteric Modulator (PAM) | Enhances the potency of endogenous opioids like Met-enkephalin in stimulating G protein activity. Shows bias towards G protein signaling over β-arrestin recruitment. | nih.govpnas.org |
| BMS-986121 | Positive Allosteric Modulator (PAM) | Identified alongside BMS-986122, augments the β-arrestin recruitment response to endomorphin-I. | pnas.org |
| Cannabidiol | Negative Allosteric Modulator (NAM) | Shown to be a negative allosteric modulator of agonist binding to both mu- and delta-opioid receptors. | nih.gov |
| Salvinorin A | Negative Allosteric Modulator (NAM) | While a potent kappa-opioid receptor agonist, it also acts as a weak negative allosteric modulator of the mu-opioid receptor. | nih.gov |
| Sodium Ions (Na+) | Endogenous Negative Allosteric Modulator (NAM) | Inhibits the binding of orthosteric agonists to the MOR, stabilizing the inactive conformation of the receptor. | acs.orgnih.gov |
Allosteric modulators exert their effects by inducing conformational changes in the receptor that alter the binding affinity and/or efficacy of the orthosteric agonist. nih.gov Solution NMR analyses of the MOR have revealed that the intracellular side of the receptor exists in a conformational equilibrium between three states with different activity levels. pnas.orgnih.gov
A PAM like BMS-986122 has been found to bind to a cleft in the transmembrane region, specifically around threonine 162 on transmembrane helix 3 (TM3). pnas.orgnih.gov This binding event shifts the conformational equilibrium towards the most active state, a state that cannot be fully achieved by orthosteric ligands alone. pnas.orgnih.gov This stabilization of the active conformation enhances the receptor's signaling activity. pnas.orgnih.gov The binding of BMS-986122 appears to rearrange the direct interactions between TM3 and TM6, stabilizing TM6 in an outward position that is more favorable for G protein binding. nih.gov
The allosteric modulation of MOR signaling is not always uniform across different downstream pathways. For instance, a PAM may exhibit "probe dependence," meaning its effect can differ depending on the specific orthosteric agonist bound to the receptor. nih.gov Furthermore, some PAMs can introduce a bias in the signaling cascade, preferentially enhancing either the G protein pathway or the β-arrestin pathway. pnas.org This biased modulation holds significant therapeutic promise, as it could allow for the separation of desired analgesic effects from unwanted side effects. nih.gov
Inter Receptor Crosstalk and Network Interactions Relevant to Mu Opioid Receptor Agonist 2
Functional Interplay with Other Opioid Receptor Subtypes (Delta and Kappa)
The classic opioid receptor family consists of three main subtypes: mu (µ), delta (δ), and kappa (κ). While mu-opioid receptor agonists primarily target the mu receptor, their activity can be modulated by and can, in turn, influence the function of delta and kappa opioid receptors.
Research has demonstrated a significant functional interplay between these receptor subtypes. For instance, repeated stimulation of kappa-opioid receptors has been shown to lead to an upregulation of the function of both mu- and delta-opioid receptors. nih.gov This suggests a compensatory mechanism or a broader adaptive response within the opioid system.
Furthermore, the development of tolerance to the analgesic effects of mu-opioid agonists, a major clinical challenge, appears to be influenced by delta-opioid receptors. Studies have indicated that the co-administration of a delta-opioid receptor antagonist can prevent the development of tolerance to mu-opioid agonists like morphine. researchgate.net This has spurred the development of bifunctional peptides that act as both mu-opioid receptor agonists and delta-opioid receptor antagonists, with the goal of producing potent analgesia with reduced tolerance liability. researchgate.net
Crosstalk with Other G Protein-Coupled Receptor Systems
The signaling of mu-opioid receptors, which are G protein-coupled receptors (GPCRs), is not isolated. It is subject to modulation by other GPCR systems, leading to a fine-tuning of cellular responses.
Adrenergic Receptor Co-modulation
A well-documented interaction exists between the mu-opioid and the α2A-adrenergic receptor systems. These two receptors are often co-localized in neurons and can form heterodimers, altering their individual functional activities. nih.govnih.gov This interaction is significant as adrenergic receptors are involved in regulating the effects of opioids. nih.gov The binding of ligands to one receptor can allosterically modulate the other, indicating a molecular complementarity that has implications for drug development. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) Interactions
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation, exhibits significant crosstalk with the mu-opioid receptor system. nih.govnih.gov Studies have revealed that the co-administration of agonists for both mu-opioid receptors and TRPV1 can produce a synergistic antinociceptive effect. nih.gov
Activation of mu-opioid receptors by agonists such as DAMGO can lead to the sensitization of TRPV1 channels. plos.orgmonash.edu This process is thought to be mediated by β-arrestin-2. nih.govplos.orgmonash.edu When a mu-opioid receptor agonist binds to its receptor, it can cause β-arrestin-2 to be recruited to the mu-opioid receptor, leading to its dissociation from TRPV1 and a subsequent increase in TRPV1 sensitivity. plos.orgmonash.edu Conversely, activation of TRPV1 has been shown to modulate the phosphorylation of the mu-opioid receptor, potentially impacting its signaling and internalization. pnas.org This bidirectional communication highlights a complex regulatory relationship between these two key players in pain modulation.
Transactivation of Receptor Tyrosine Kinases (RTKs)
Mu-opioid receptor activation can lead to the "transactivation" of receptor tyrosine kinases (RTKs), a process where the signaling of a GPCR leads to the activation of an RTK. frontiersin.orgnih.gov This crosstalk bridges two major signaling paradigms and has been implicated in various cellular processes.
Epidermal Growth Factor Receptor (EGFR) Transactivation
Research has shown that mu-opioid receptor agonists, such as DAMGO, can induce the phosphorylation and subsequent activation of the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.govnih.gov This transactivation of EGFR by mu-opioid receptors can, in turn, activate downstream signaling pathways like the mitogen-activated protein (MAP) kinase pathway. nih.govnih.gov This interaction is not a one-way street; EGFR activation can also modulate mu-opioid receptor signaling. nih.gov In some contexts, this crosstalk is implicated in cellular proliferation and migration. plos.org
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Transactivation
Similar to EGFR, the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) can also be transactivated by mu-opioid receptor agonists. frontiersin.orgnih.gov Studies in cell lines have demonstrated that treatment with mu-opioid agonists results in the phosphorylation of PDGFRβ. frontiersin.orgnih.gov This transactivation is thought to play a role in the development of opioid tolerance. biorxiv.orgtandfonline.com The activation of mu-opioid receptors can lead to an increase in the expression of PDGF-B, the ligand for PDGFRβ, which then acts on PDGFRβ on sensory neurons, contributing to the mechanisms of peripheral opioid tolerance. biorxiv.org
Interactive Data Table: Summary of Inter-Receptor Crosstalk
| Interacting Receptor | Mu-Opioid Agonist Effect | Key Findings | References |
| Delta Opioid Receptor | Modulated activity, tolerance development | Co-administration of delta antagonists can prevent mu-agonist tolerance. | researchgate.net |
| Kappa Opioid Receptor | Upregulation of mu-receptor function | Repeated kappa-agonist stimulation enhances mu-receptor function. | nih.gov |
| α2A-Adrenergic Receptor | Co-modulation, altered function | Co-localization and heterodimerization lead to mutual modulation. | nih.govnih.gov |
| TRPV1 | Sensitization of TRPV1 | Mu-agonist binding leads to β-arrestin-2-mediated TRPV1 sensitization. | nih.govplos.orgmonash.edu |
| EGFR | Transactivation | Mu-agonist induces EGFR phosphorylation and activation of downstream pathways. | frontiersin.orgnih.govnih.govnih.gov |
| PDGFRβ | Transactivation | Mu-agonist treatment leads to PDGFRβ phosphorylation, implicated in tolerance. | frontiersin.orgnih.govbiorxiv.orgtandfonline.com |
Integration of Mu Opioid Receptor Agonist 2 Signaling with Other Neuronal Pathways (e.g., N-methyl D-aspartate receptor)
The intricate signaling network of the central nervous system involves a significant degree of crosstalk between different receptor systems. The functional interplay between the μ-opioid receptor (MOR) and the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, is a well-documented example of such integration. This interaction is crucial in modulating synaptic plasticity, pain perception, and the development of tolerance to opioid agonists. This section will focus on the integration of the signaling pathways of a specific MOR agonist, [D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin (DAMGO), with the NMDA receptor system. For the purpose of this article, DAMGO will be referred to as μ-opioid receptor agonist 2.
The activation of MORs by μ-opioid receptor agonist 2 initiates a cascade of intracellular events that can modulate the function of NMDA receptors, and conversely, the activation of NMDA receptors can influence MOR signaling. This bidirectional communication occurs through various mechanisms, including direct physical association of the receptors and convergence of their downstream signaling pathways.
Detailed Research Findings
Research has demonstrated that MORs and NMDA receptors are often co-localized within the same neurons, particularly in postsynaptic densities, which facilitates their functional interaction. frontiersin.org Studies utilizing co-immunoprecipitation techniques have provided evidence for a physical association between the C-terminal of the MOR and the NR1 subunit of the NMDA receptor. nih.gov This close proximity allows for rapid and efficient crosstalk between the two receptor systems.
The activation of MOR by μ-opioid receptor agonist 2 has been shown to exert a complex, dual modulatory effect on NMDA receptor-mediated responses in various neuronal populations, such as those in the nucleus accumbens. nih.gov At the presynaptic level, μ-opioid receptor agonist 2 can suppress the release of glutamate, the primary endogenous agonist for NMDA receptors. This leads to a reduction in the activation of NMDA receptors and a decrease in excitatory postsynaptic potentials (EPSPs). nih.gov
Conversely, at the postsynaptic level, μ-opioid receptor agonist 2 can potentiate NMDA receptor function. nih.gov This enhancement of NMDA receptor-mediated currents is thought to be mediated by intracellular signaling cascades involving protein kinase C (PKC) and protein kinase A (PKA). nih.govnih.gov Activation of MOR by μ-opioid receptor agonist 2 can lead to the activation of these kinases, which in turn can phosphorylate NMDA receptor subunits, thereby increasing their channel conductance and calcium influx. researchgate.netresearchgate.net
The interaction is further complicated by the involvement of other signaling molecules. For instance, the activation of NMDA receptors leads to an influx of calcium (Ca2+), which can activate calcium/calmodulin-dependent kinase II (CaMKII) and neuronal nitric oxide synthase (nNOS). researchgate.net These molecules can then feedback to modulate MOR function, contributing to phenomena such as opioid tolerance. researchgate.netannualreviews.org Specifically, PKCγ, activated downstream of NMDA receptor-mediated Ca2+ influx and subsequent nitric oxide (NO) production, can phosphorylate the MOR, leading to its desensitization. researchgate.net
Furthermore, studies in spinal cord slices have shown that μ-opioid receptor agonists, including μ-opioid receptor agonist 2 (DAMGO), can inhibit the NMDA-induced release of substance P, a neuropeptide involved in pain transmission. This inhibitory effect is mediated, in part, by the inactivation of voltage-gated calcium channels and the inhibition of the adenylyl cyclase-PKA pathway, which normally enhances NMDA receptor function.
The table below summarizes key research findings on the interaction between μ-opioid receptor agonist 2 (DAMGO) and the NMDA receptor pathway.
| Aspect of Interaction | Effect of μ-opioid receptor agonist 2 (DAMGO) Activation | Key Mediators | Functional Outcome | References |
| Presynaptic Modulation | Decreases glutamate release | Gαi/o protein coupling | Reduced NMDA receptor activation | nih.gov |
| Postsynaptic Modulation | Enhances NMDA receptor-mediated currents | Protein Kinase C (PKC), Protein Kinase A (PKA) | Potentiation of NMDA receptor function | nih.govnih.gov |
| Substance P Release | Inhibits NMDA-induced substance P release | Inhibition of adenylyl cyclase-PKA pathway, inactivation of voltage-gated calcium channels | Modulation of pain transmission | |
| Receptor Complex | Can disrupt the physical association between MOR and NMDA receptors | Protein Kinase C (PKC) mediated phosphorylation | Contributes to opioid tolerance |
The intricate crosstalk between the μ-opioid receptor, when activated by agonists like μ-opioid receptor agonist 2, and the NMDA receptor highlights a complex regulatory network within neurons. This integration of signaling pathways is fundamental to understanding the multifaceted effects of opioids on neuronal function and has significant implications for the development of novel therapeutic strategies for pain management and opioid dependence.
Advanced Research Methodologies and Future Directions in Mu Opioid Receptor Agonist 2 Studies
In Vitro Functional Assay Systems: Development and Application
The characterization of MOR agonists relies heavily on a diverse array of in vitro functional assays. These systems are crucial for understanding the molecular mechanisms of receptor activation and for the discovery of new ligands.
G Protein Activation Assays
A cornerstone of MOR functional analysis is the G protein activation assay, with the [35S]GTPγS binding assay being a widely used method. nih.govnih.gov This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. nih.govnih.gov The amount of [35S]GTPγS bound is directly proportional to the extent of G protein activation, providing a quantitative measure of agonist efficacy. This technique has been instrumental in characterizing the functional activity of a wide range of opioid ligands, including full agonists, partial agonists, and antagonists, in membranes from cells expressing the human MOR. nih.gov For instance, studies have utilized this assay to compare the G protein activation profiles of various clinically relevant opioids. plos.org The development of non-radioactive methods, such as those using Eu-GTPγS, offers a promising alternative for future applications. nih.gov
A key advantage of the [35S]GTPγS assay is its ability to provide a direct measure of the initial step in the signaling cascade, independent of downstream second messenger amplification. youtube.com This allows for a more precise determination of a ligand's intrinsic efficacy at the receptor level. elifesciences.org
Second Messenger Assays
Following G protein activation, MORs modulate the activity of various intracellular signaling pathways, primarily through the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.gov Consequently, cAMP inhibition assays are a fundamental tool for assessing MOR agonist activity. nih.goveurofinsdiscovery.com In these assays, cAMP levels are typically artificially elevated using agents like forskolin, and the ability of an agonist to reduce these levels is measured. nih.gov This method provides a robust and high-throughput-compatible way to determine the potency and efficacy of MOR agonists. youtube.com
In addition to cAMP modulation, MOR activation can also influence intracellular calcium (Ca2+) levels. nih.govfrontiersin.org While MOR activation typically inhibits voltage-dependent calcium channels, some assay systems are designed to measure agonist-induced calcium mobilization, often through the use of chimeric G proteins that couple the MOR to the phospholipase C pathway. nih.govfrontiersin.orgresearchgate.net These calcium mobilization assays provide another valuable readout for agonist activity and have been used to characterize the functional selectivity of MOR ligands. frontiersin.orgresearchgate.net
Bioluminescence and Förster Resonance Energy Transfer (BRET and FRET)
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques used to study protein-protein interactions in living cells. nih.govnih.gov In the context of MOR research, these assays are invaluable for investigating receptor dimerization, the interaction between the receptor and other proteins like β-arrestins, and agonist-induced conformational changes. nih.govnih.govnih.gov
BRET and FRET rely on the non-radiative transfer of energy between a donor and an acceptor molecule (e.g., luciferases and fluorescent proteins) that are fused to the proteins of interest. nih.govyoutube.com When the proteins are in close proximity, excitation of the donor leads to emission from the acceptor, providing a measurable signal of their interaction. nih.govyoutube.com These techniques have been used to reveal agonist-dependent differences in MOR activation kinetics and to study the recruitment of signaling proteins like G proteins and β-arrestins to the receptor. frontiersin.orgnih.govnih.gov For example, BRET assays have been employed to demonstrate that some MOR agonists show a bias towards G protein activation over β-arrestin recruitment. frontiersin.org
High-Throughput Screening Platforms
The discovery of novel MOR ligands has been significantly accelerated by the development of high-throughput screening (HTS) platforms. biorxiv.orgnih.govrsc.orgrsc.org These platforms allow for the rapid screening of large libraries of chemical compounds to identify those that bind to and/or activate the MOR. nih.govacs.orgmskcc.org
One innovative HTS approach utilizes automated desorption electrospray ionization mass spectrometry (DESI-MS) for label-free receptor binding assays. nih.govrsc.orgrsc.org This technology enables the direct measurement of ligand binding to the receptor without the need for radioactive or fluorescent labels, offering a significant advantage over traditional methods. nih.govrsc.orgrsc.org Other HTS strategies involve the use of cell-based assays that measure downstream signaling events, such as changes in cAMP levels or reporter gene expression. youtube.combiorxiv.org The identification of novel, non-peptidic MOR ligands with high affinity and selectivity has been achieved through the screening of stereodiversified chemical libraries. nih.govacs.orgmskcc.org
Preclinical Mechanistic Investigations
Preclinical studies using cellular model systems are essential for the detailed characterization of MORs and the investigation of the mechanisms of action of MOR agonists.
Genetic Manipulation Studies (e.g., Receptor Mutations, Gene Knockout/Knockdown of Signaling Proteins like β-Arrestin-2 and G-Protein Subunits)
Genetic manipulation has been a cornerstone in elucidating the complex signaling pathways of mu-opioid receptor (MOR) agonists. These techniques allow researchers to dissect the roles of specific proteins and receptor domains in mediating agonist effects.
Receptor Mutations: Site-directed mutagenesis has been employed to create phosphorylation-deficient MORs. For instance, mutating the serine and threonine residues in the C-terminal tail of the receptor to alanine (B10760859) prevents agonist-induced phosphorylation. nih.gov This modification effectively blocks the recruitment of β-arrestin-2, rendering the receptor G-protein biased. nih.gov Studies on mice with these mutated receptors have revealed that G-protein signaling is a significant contributor to certain opioid-induced side effects. nih.gov Computational methods have also been used to design MOR mutants with altered stability to investigate the relationship between cell-surface expression, signal transduction, and agonist efficacy. nih.gov For example, a stabilizing mutation (T315Y) was found to enhance the receptor's trafficking to the cell membrane and promote morphine-mediated signaling, while a destabilizing mutation (R165Y) led to the receptor's retention within the cell and a reduced response to morphine. nih.gov
Gene Knockout/Knockdown Studies: The roles of key signaling proteins downstream of the MOR have been extensively studied using gene knockout and knockdown technologies.
β-Arrestin-2: Knockout of the gene encoding β-arrestin-2 has been a pivotal development. Early studies in β-arrestin-2 knockout mice showed that morphine produced stronger and longer-lasting antinociception with fewer side effects. frontiersin.org These findings spurred the hypothesis that β-arrestin-2 signaling was primarily responsible for the adverse effects of MOR agonists, while G-protein signaling mediated the therapeutic analgesic effects. nih.govfrontiersin.org This led to the development of G-protein-biased agonists. frontiersin.org However, more recent research has indicated that the relationship is more complex, with some studies showing that certain side effects persist even in the absence of β-arrestin-2 recruitment. nih.govnih.gov
G-Protein Subunits: The specific G-protein subunits that couple to the MOR are critical for its function. The binding of an agonist to the MOR triggers the dissociation of the Gα subunit from the Gβγ heterodimer. nih.gov Both components then interact with various intracellular effectors. nih.gov Using small interference RNA (siRNA) to knock down specific G-protein subunits, studies have identified the Gαi3 subunit as a key coupler between the MOR and Ca2+ channels in sensory neurons. physiology.org
Other Signaling Proteins: Knockdown of other proteins has revealed more intricate details of MOR signaling. For example, using proximity biotinylation proteomics, the knockdown of desmosomal proteins like junction plakoglobin (JUP) or desmocollin-1 (DSC1) was found to alter the spatiotemporal signaling profile of morphine to resemble that of the agonist DAMGO. proteomexchange.org
| Genetic Target | Model System | Key Finding |
| MOR C-Terminal | Mice with phosphorylation-deficient MORs | G-protein signaling contributes to opioid side effects, even without β-arrestin-2 recruitment. nih.gov |
| β-Arrestin-2 | β-Arrestin-2 knockout mice | Morphine analgesia is enhanced and prolonged, with reduced side effects. frontiersin.org |
| Gαi3 Subunit | Rat sensory neurons with siRNA knockdown | Gαi3 is essential for coupling MOR activation to the modulation of Ca2+ channels. physiology.org |
| JUP/DSC1 | Cell culture with protein knockdown | Desmosomal proteins influence the spatiotemporal signaling pattern of morphine. proteomexchange.org |
Neurochemical Profiling in Experimental Models (e.g., Modulation of Neurotransmitter Release)
MOR agonists exert profound effects on the central nervous system by modulating the release of various neurotransmitters. Activation of presynaptic MORs, which are G-protein coupled receptors, generally leads to an inhibition of neurotransmitter release. nih.gov This is a key mechanism underlying their physiological and behavioral effects.
MOR activation inhibits the release of several key neurotransmitters:
Acetylcholine (B1216132) (ACh): In the gastrointestinal tract, MOR agonists slow gut motility by inhibiting the release of acetylcholine from myenteric neurons. nih.gov
GABA (Gamma-Aminobutyric Acid): In the midbrain's periaqueductal gray matter, MOR activation inhibits GABAergic interneurons. This disinhibition of descending pathways ultimately leads to a reduction in nociceptive transmission in the spinal cord. nih.gov
Substance P: In primary sensory neurons, which transmit pain signals, MOR agonists can inhibit the release of substance P.
The modulation of these neurotransmitter systems is central to the diverse actions of MOR agonists.
Electrophysiological Assessments of Ion Channel Modulation
Electrophysiological techniques, such as the patch-clamp method, have been instrumental in detailing how MOR agonists modulate neuronal excitability by acting on various ion channels. nih.gov This modulation is a direct consequence of G-protein activation following agonist binding. nih.gov
Potassium (K+) Channels: A primary mechanism of MOR-induced neuronal inhibition is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govnih.gov The Gβγ subunit, freed upon receptor activation, directly binds to and opens GIRK channels. nih.gov This leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane, which makes the neuron less likely to fire an action potential. nih.gov
Calcium (Ca2+) Channels: MOR agonists also inhibit neuronal activity by modulating voltage-gated calcium channels (VGCCs). The Gβγ subunit is also responsible for inhibiting VGCCs. nih.gov This inhibition reduces Ca2+ influx into the presynaptic terminal upon arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release. Studies in rat sensory neurons have shown that MOR activation can inhibit multiple types of high-voltage-activated Ca2+ channels, including N-, P-, and Q-types. physiology.orgnih.gov
| Ion Channel | Effect of MOR Agonist Activation | Consequence |
| GIRK Channels | Activation (Opening) | K+ efflux, membrane hyperpolarization, decreased neuronal excitability. nih.govnih.gov |
| Voltage-Gated Ca2+ Channels | Inhibition | Reduced Ca2+ influx, decreased neurotransmitter release. nih.govphysiology.orgnih.gov |
Studies using electrophysiological recordings in hippocampal brain slices have shown that both MOR and delta-opioid receptor (DOR) agonists inhibit parvalbumin-expressing interneurons by acting on somato-dendritic potassium channels and presynaptic calcium channels. escholarship.org
In Vitro Metabolic Stability and Clearance Mechanisms
The metabolic fate of MOR agonists is a critical determinant of their pharmacokinetic profile. In vitro models are essential tools for studying the metabolic stability and clearance mechanisms of these compounds before they advance to in vivo testing. mdpi.com These studies typically utilize liver microsomes, hepatocytes, or recombinant cytochrome P450 (CYP450) enzymes to simulate the metabolic processes that occur in the body.
The primary goals of these in vitro studies are to:
Identify Major Metabolites: Determine the chemical structures of the metabolites formed. For the synthetic opioid U-47700, in vitro studies were able to identify metabolites that were consistent with those found in biological samples from human cases. mdpi.com
Determine Metabolic Pathways: Elucidate the enzymatic reactions involved, such as oxidation, demethylation, or glucuronidation.
Estimate Metabolic Rate: Quantify the rate at which the parent compound is consumed, which provides an estimate of its metabolic stability. This data is crucial for predicting the compound's half-life and clearance in a living organism. mdpi.com
These in vitro metabolic profiles provide invaluable data for clinical and forensic toxicology, helping to diagnose poisonings and understand post-mortem redistribution processes. mdpi.com
Systems-Level Omics Approaches
Proteomics Analysis of Mu Opioid Receptor Agonist 2-Induced Signaling Complexes
Proteomics offers a powerful, unbiased approach to map the complex network of proteins that interact with the MOR upon activation by an agonist. nih.gov Techniques like proximity biotinylation (e.g., APEX) combined with quantitative mass spectrometry allow researchers to identify proteins that are in the immediate vicinity of the receptor during signaling. nih.govbiorxiv.org
These studies have revealed that the composition of the MOR-proximal proteome is highly dynamic and dependent on the specific agonist used. nih.gov For example, proteomics has been used to compare the protein interaction networks stimulated by different agonists like DAMGO and morphine. proteomexchange.org This research found that DAMGO, but not morphine, activates the small GTPase Rac1 through the scaffolding proteins IQGAP1 and CRKL. proteomexchange.org
Furthermore, proteomics has led to the discovery of novel components of the MOR signaling network. nih.govbiorxiv.org Recent studies identified EYA4 and KCTD12 as new proteins recruited to the MOR network following G-protein activation by any tested agonist. nih.govnih.gov These proteins appear to modulate GPCR signaling by interacting directly with G-protein subunits rather than the receptor itself, potentially acting as a buffering system for G-protein activity. nih.govbiorxiv.org
| Agonist(s) | Proteomic Approach | Key Findings |
| DAMGO, Morphine, PZM21 | APEX-based proximity labeling and quantitative MS | Agonists induce distinct proximal proteomes; identified novel network components EYA4 and KCTD12 that modulate G-protein activity. nih.gov |
| DAMGO, Morphine | Proximity biotinylation proteomics | DAMGO activates a Rac1-IQGAP1-CRKL pathway not engaged by morphine; morphine increases MOR proximity to desmosomes. proteomexchange.org |
| Loperamide (B1203769) | Quantitative proteomics in HT22 cells | MOR activation affects PI3K/AKT and Notch signaling pathways, influencing neuronal apoptosis and differentiation. frontiersin.orgnih.gov |
Transcriptomic and Gene Expression Profiling in Response to Mu Opioid Receptor Agonist 2
Transcriptomics provides a global view of how MOR agonists alter gene expression within a cell or tissue. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify entire pathways and cellular processes that are affected by receptor activation.
For instance, studies using the MOR agonist loperamide in HT22 neuronal cells, followed by proteomic sequencing and RT-PCR, have examined the expression of target genes. nih.gov These analyses revealed that MOR activation can significantly impact the expression of genes involved in critical signaling pathways. The PI3K/AKT signaling pathway was identified as a major regulatory mechanism affected by MOR agonist treatment in these cells. nih.gov Additionally, MOR activation was shown to influence the expression of TTC3, a gene that may affect the extension of neural synapses, and Hes1, a key component of the Notch signaling pathway. nih.gov This type of research provides a broader understanding of the downstream consequences of MOR signaling, linking receptor activation to changes in cellular function and potential nerve cell damage. nih.gov
Emerging Concepts and Unexplored Avenues in Mu Opioid Receptor Agonist 2 Research
The classic understanding of μ-opioid receptor (MOR) activation by an agonist, such as a hypothetical "mu opioid receptor agonist 2," centers on the receptor coupling to inhibitory Gαi/o proteins. This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channels, leading to the desired analgesic effects. umn.edufrontiersin.org However, recent research has unveiled a far more complex and nuanced reality of MOR signaling. The field is rapidly moving beyond this canonical model to explore how receptor modifications and interactions with a broader network of intracellular proteins can fine-tune signaling outcomes. These emerging concepts are critical for developing next-generation agonists with improved therapeutic profiles.
Role of Receptor Post-Translational Modifications (e.g., Phosphorylation beyond GRK)
The function, signaling, and trafficking of the μ-opioid receptor are intricately regulated by post-translational modifications (PTMs), which are covalent alterations to the protein after its synthesis. researchgate.net While phosphorylation by G-protein coupled receptor kinases (GRKs) is a well-established mechanism for initiating receptor desensitization and β-arrestin recruitment, the scientific community now recognizes that other PTMs, and phosphorylation by other kinases, play crucial roles in shaping the receptor's response to an agonist like "mu opioid receptor agonist 2". nih.govfrontiersin.org
These modifications can influence receptor maturation, localization within the cell membrane, and the specific signaling pathways that are activated. nih.gov Key PTMs affecting the MOR include glycosylation, palmitoylation, and ubiquitination, each adding a layer of regulatory complexity. researchgate.netnih.gov
Glycosylation: Occurring on asparagine residues in the receptor's extracellular domain, glycosylation is vital for proper protein folding, stability, and transport to the cell surface. nih.gov Variations in glycosylation patterns could potentially alter the binding affinity or efficacy of "mu opioid receptor agonist 2."
Palmitoylation: This reversible lipid modification, typically at cysteine residues, can influence the receptor's localization in specific membrane microdomains, such as lipid rafts. nih.gov This positioning can affect which signaling partners the receptor interacts with, thereby directing the functional outcome of agonist binding.
Ubiquitination: The attachment of ubiquitin molecules to the receptor is a key signal for its degradation. nih.gov The extent to which "mu opioid receptor agonist 2" promotes ubiquitination could determine the long-term density of receptors on the cell surface, impacting the development of tolerance.
Non-GRK Phosphorylation: Beyond the canonical GRK pathway, other kinases can phosphorylate the MOR. For instance, protein kinase C (PKC) has been shown to be involved in MOR signaling. nih.gov A significant emerging area is the phosphorylation of tyrosine residues on the receptor. Research has shown that agonist binding can trigger the recruitment of Src kinase, which then phosphorylates a specific tyrosine residue (Tyr336) on the MOR. umn.edunih.gov This event is a critical switch, converting the MOR from a classic G-protein-coupled receptor into an entity that behaves like a receptor tyrosine kinase (RTK), initiating a completely separate, non-canonical signaling pathway. umn.edunih.gov
| Modification | Typical Location | Primary Function in MOR Signaling | Potential Impact of "mu opioid receptor agonist 2" |
|---|---|---|---|
| Glycosylation | Extracellular N-terminus (e.g., Asn40) nih.gov | Receptor folding, maturation, cell surface expression. nih.gov | Could influence binding affinity and receptor availability. |
| Palmitoylation | Intracellular loops (e.g., Cys170) nih.gov | Membrane localization (lipid rafts), receptor dimerization. nih.gov | May direct signaling towards or away from specific pathways. |
| Ubiquitination | Intracellular domains | Targets receptor for degradation, regulates receptor density. nih.gov | Could determine the rate of receptor downregulation and tolerance. |
| Tyrosine Phosphorylation | C-terminus (e.g., Tyr336) umn.edunih.gov | Initiates non-canonical, RTK-like signaling. umn.edunih.gov | May activate pathways distinct from classical G-protein signaling. |
Investigating Novel Intracellular Effector Interactions
The traditional view of MOR signaling involves a linear path from the receptor to a G-protein and then to a few primary effectors like adenylyl cyclase. frontiersin.org However, advanced biochemical and proteomic studies are revealing that the MOR acts as a hub, scaffolding a diverse network of intracellular proteins beyond G-proteins and β-arrestins. nih.gov The specific conformation adopted by the MOR upon binding to "mu opioid receptor agonist 2" could dictate which of these novel effectors are engaged, leading to a unique signaling "fingerprint."
A pivotal discovery in this area is the elucidation of a non-canonical signaling pathway initiated by the MOR itself. Following prolonged agonist stimulation and desensitization of the classical G-protein pathway, the MOR can switch its signaling modality. umn.edunih.gov As mentioned, Src kinase-mediated phosphorylation of Tyr336 creates a docking site for the adaptor protein Grb2 (growth factor receptor-bound protein 2). umn.edunih.gov This, in turn, recruits the Ras/Raf-1 complex, which ultimately leads to the activation of adenylyl cyclase isoforms 5/6. umn.edunih.gov This is a striking departure from the canonical pathway, where MOR activation inhibits adenylyl cyclase. umn.edufrontiersin.orgnih.gov
The exploration of the MOR "interactome"—the complete set of its protein-protein interactions—is a key future direction. nih.gov This includes identifying interactions with:
Other GPCRs: MORs can form heterodimers with other opioid receptors (like the delta-opioid receptor) or even non-opioid GPCRs, which can alter the pharmacological and signaling properties in response to an agonist. nih.gov
Ion Channels: While Gβγ subunit modulation of potassium and calcium channels is known, direct or indirect interactions with other channel types could be modulated by specific agonists. nih.gov
Kinase Anchoring Proteins: Proteins that anchor kinases like PKA and PKC near the receptor can facilitate rapid and localized signaling events.
Allosteric Modulators: The discovery of allosteric sites on the MOR opens the door to understanding how other molecules might bind to the receptor at a different location from the agonist, subtly changing the receptor's conformation and its interaction with intracellular effectors. pnas.org
| Effector/Pathway | Canonical Interaction | Novel/Non-Canonical Interaction | Significance for "mu opioid receptor agonist 2" Research |
|---|---|---|---|
| Adenylyl Cyclase (AC) | Inhibition via Gαi/o. frontiersin.org | Activation of AC5/6 via Src/Ras/Raf-1 pathway. umn.edunih.gov | Investigating if the agonist can bias signaling toward AC inhibition or activation. |
| Receptor Tyrosine Kinases (RTKs) | Generally considered separate pathways. | MOR itself can be converted to an RTK-like entity. umn.edunih.gov Crosstalk and transactivation between MOR and other RTKs are also possible. frontiersin.orgnih.gov | Exploring a new dimension of signaling that could be therapeutically targeted. |
| MAPK Pathway (e.g., ERK1/2) | Can be activated via G-protein or β-arrestin pathways. nih.govnih.gov | Specific agonists may show preference for one activation route over the other, influencing long-term cellular changes. nih.gov | Dissecting the specific route of MAPK activation to understand the agonist's role in neuroplasticity. nih.gov |
| Protein-Protein Networks | Interaction with G-proteins and β-arrestins. nih.gov | Interaction with other receptors (heterodimerization), anchoring proteins, and ion channels. nih.gov | Uncovering the broader signaling network to predict the agonist's full cellular impact. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
